1-[(4-bromophenyl)sulfonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-1H-indole is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of indole derivatives often involves interactions with their targets that lead to changes in cellular processes . For instance, in the case of antiviral activity, certain indole derivatives have shown inhibitory activity against specific viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria progression, cholinesterase activity, and more .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse depending on the specific activity and the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-1H-indole typically involves the reaction of 1H-indole with 4-bromobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfonyl]-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents with antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to bind to specific receptors and enzymes.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)sulfonyl]piperazine: This compound has a similar sulfonyl group but differs in the core structure, which is a piperazine ring instead of an indole ring.
1-[(4-Bromophenyl)sulfonyl]-1H-azepine: This compound also contains the 4-bromophenylsulfonyl group but has an azepine ring as the core structure.
Uniqueness
1-[(4-Bromophenyl)sulfonyl]-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties. The indole ring is known for its ability to participate in various biological interactions, making this compound particularly valuable in medicinal chemistry and biological studies.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXVKDOITQFQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.